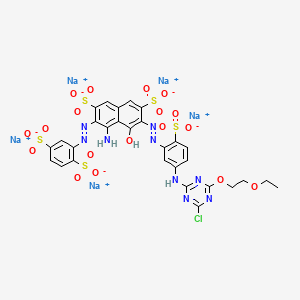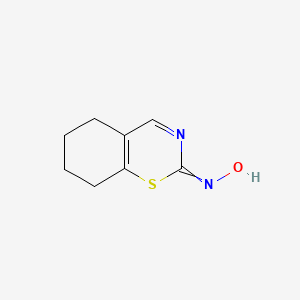![molecular formula C13H20O4 B14420469 (1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate CAS No. 85266-53-1](/img/structure/B14420469.png)
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of the 1,4-dioxaspiro[4.5]decan ring system and the 2-methylprop-2-enoate group makes this compound interesting for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate typically involves the reaction of a spirocyclic diol with an appropriate acylating agent. One common method is the esterification of the spirocyclic diol with methacrylic acid or its derivatives under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like distillation or crystallization are employed to isolate the desired product.
化学反应分析
Types of Reactions
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amides or thioesters.
科学研究应用
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl acetate: Similar spirocyclic structure but with an acetate group instead of a methacrylate group.
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl propionate: Similar structure with a propionate group.
Uniqueness
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate is unique due to its methacrylate group, which imparts distinct reactivity and properties. This makes it particularly useful in polymer chemistry and materials science, where the methacrylate group can undergo polymerization to form high-performance materials.
属性
CAS 编号 |
85266-53-1 |
|---|---|
分子式 |
C13H20O4 |
分子量 |
240.29 g/mol |
IUPAC 名称 |
1,4-dioxaspiro[4.5]decan-3-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H20O4/c1-10(2)12(14)15-8-11-9-16-13(17-11)6-4-3-5-7-13/h11H,1,3-9H2,2H3 |
InChI 键 |
QCYRRLREHQZCCZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCC1COC2(O1)CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


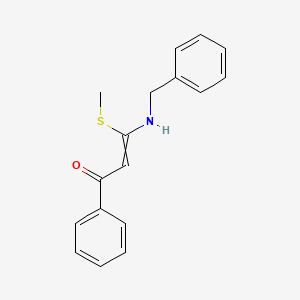
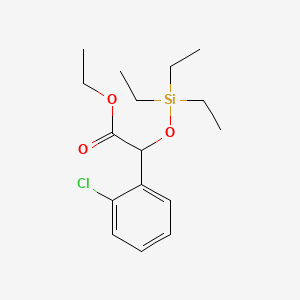
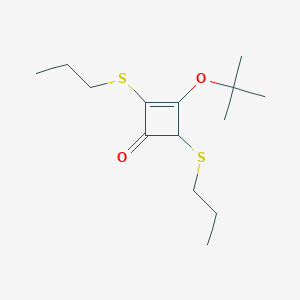
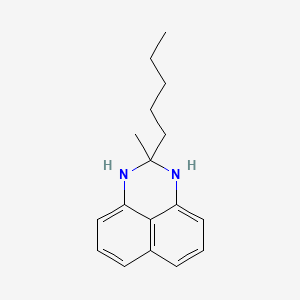

![5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14420418.png)
![4,7-Diphenyl-8-sulfanylidene-2,8-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14420420.png)
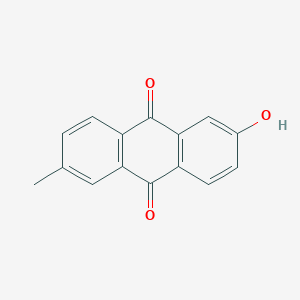
![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)
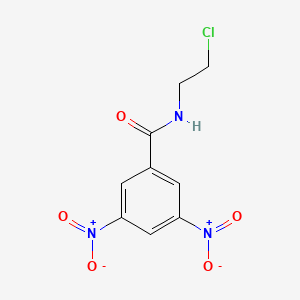
![5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14420424.png)

